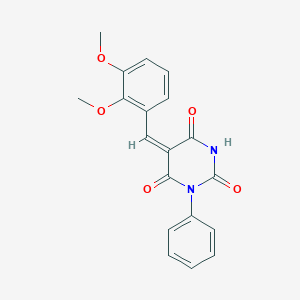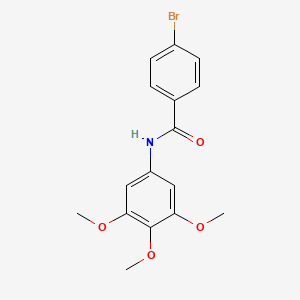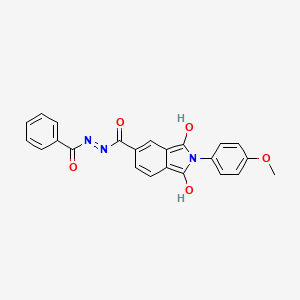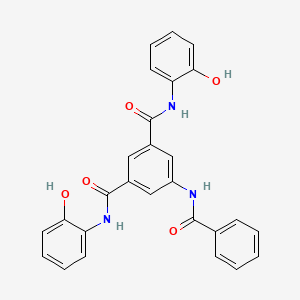
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as BNIPD, is a compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties. BNIPD is a promising compound that has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione varies depending on the biological activity being studied. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway. This compound disrupts the mitochondrial membrane potential and releases cytochrome c, which activates caspase-9 and caspase-3. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In viral infections, this compound inhibits viral replication by targeting the viral protease and polymerase enzymes. This compound binds to the active site of the viral enzymes and inhibits their activity. In bacterial infections, this compound disrupts the bacterial cell membrane and inhibits the DNA gyrase enzyme. This compound binds to the bacterial DNA gyrase enzyme and inhibits its activity, which leads to bacterial death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the biological activity being studied. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In viral infections, this compound inhibits viral replication and reduces viral load. In bacterial infections, this compound inhibits bacterial growth and reduces bacterial load.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes this compound a promising compound for the development of new therapeutics. Another advantage of this compound is its relatively low toxicity compared to other anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation of this compound is its limited stability, which can affect its storage and transportation.
Orientations Futures
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the bioavailability, distribution, metabolism, and excretion of this compound. Another direction is the development of new formulations of this compound to improve its solubility and stability. This will enhance its efficacy and reduce its toxicity. Finally, another direction is the study of the synergistic effects of this compound with other drugs or compounds. This will provide valuable information on the potential combination therapies for the treatment of cancer, viral infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry. It exhibits various biological activities such as anticancer, antiviral, and antibacterial properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. This compound has the potential to be developed into new therapeutics for the treatment of cancer, viral infections, and bacterial infections.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been reported to exhibit antiviral activity against the hepatitis C virus and the Zika virus. This compound inhibits viral replication by targeting the viral protease and polymerase enzymes. Additionally, this compound has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. This compound inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the DNA gyrase enzyme.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N3O5S/c25-19-15-10-9-14(29-13-7-5-12(6-8-13)24(27)28)11-16(15)20(26)23(19)21-22-17-3-1-2-4-18(17)30-21/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFRUQJLQPLOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3613159.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3613162.png)
![N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3613170.png)
![2-[(3-bromo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3613177.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3613184.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3613191.png)
![N-(4-bromo-2-fluorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3613194.png)


![methyl 4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3613218.png)
![4-methyl-3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3613224.png)